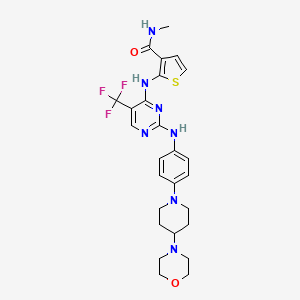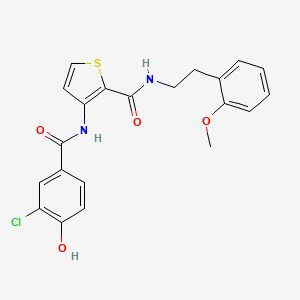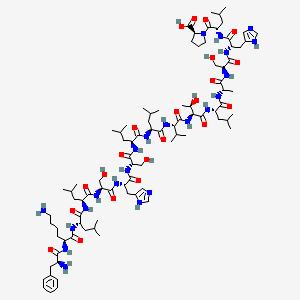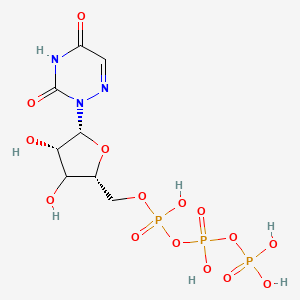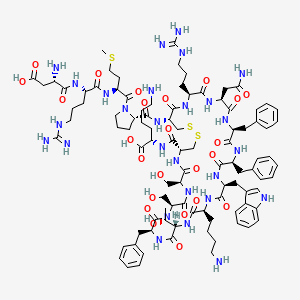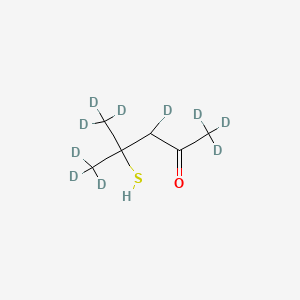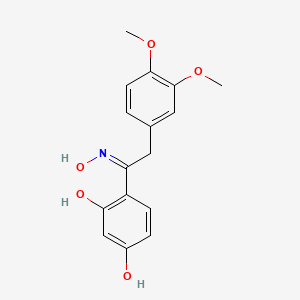
Tubulin polymerization-IN-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-56 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-56 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and cyclization.
Functionalization: Introduction of specific functional groups that enhance the compound’s ability to inhibit tubulin polymerization. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Employing large-scale purification methods such as industrial chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-56 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
Tubulin polymerization-IN-56 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of tubulin inhibition on cancer cell proliferation and survival. It is particularly valuable in identifying potential therapeutic targets and developing new anticancer drugs.
Cell Biology: Employed to investigate the role of microtubules in various cellular processes, such as mitosis, intracellular transport, and cell signaling.
Drug Discovery: Utilized in high-throughput screening assays to identify new compounds that can inhibit tubulin polymerization and serve as potential drug candidates.
Neuroscience: Used to study the role of microtubules in neuronal function and development, as well as in neurodegenerative diseases.
Mechanism of Action
Tubulin polymerization-IN-56 exerts its effects by binding to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest, particularly at the G2/M phase, and induces apoptosis in cancer cells. The molecular targets and pathways involved include:
Tubulin: The primary target, with this compound binding to the colchicine-binding site.
Cell Cycle Regulators: Disruption of microtubule formation affects the function of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases.
Apoptotic Pathways: Induction of apoptosis through the activation of caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Tubulin polymerization-IN-56 can be compared with other tubulin polymerization inhibitors, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site. This compound may have different binding affinities and specificities compared to colchicine.
Paclitaxel: Another tubulin-targeting agent that stabilizes microtubules rather than inhibiting their polymerization. This compound and paclitaxel have opposite effects on microtubule dynamics.
Vinblastine: A vinca alkaloid that inhibits tubulin polymerization by binding to a different site on tubulin. This compound and vinblastine may have complementary or synergistic effects when used together.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
6-(6-methylpyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |
InChI Key |
WDNWWTXWTVQXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


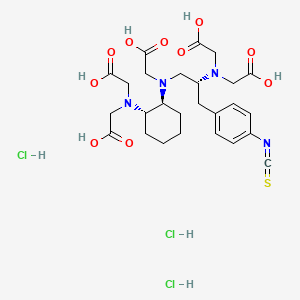
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
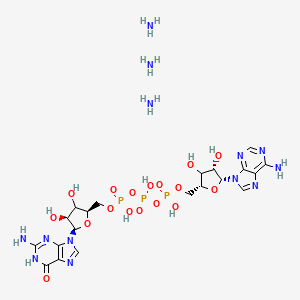

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

